Miransertib HCl
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Overview
Description
Miransertib HCl, also known as ARQ-092, is a potent, orally active, selective, and allosteric Akt inhibitor . It has IC50 values of 2.7 nM, 14 nM, and 8.1 nM for Akt1, Akt2, Akt3, respectively . It is also a potent inhibitor of the AKT1-E17K mutant protein . Miransertib HCl has potential for PI3K/AKT-driven tumors and Proteus syndrome research .
Molecular Structure Analysis
The molecular formula of Miransertib HCl is C27H25ClN6 . Its molecular weight is 468.98 .
Chemical Reactions Analysis
Miransertib HCl is an inhibitor of the Akt pathway, which is involved in cell survival and proliferation . It has shown efficacy against Leishmania donovani and Leishmania amazonensis, causative agents of visceral and cutaneous leishmaniasis, respectively .
Scientific Research Applications
Treatment of Proteus Syndrome : A pharmacodynamic study of Miransertib in individuals with Proteus Syndrome, a rare overgrowth disorder, showed that a dose of 5 mg/m^2/day led to a significant reduction in phosphorylated AKT in affected tissues and was well tolerated. Some efficacy endpoints, like decreased pain and reduction in cerebriform connective tissue nevus, were observed, suggesting its potential for future efficacy trials in children with this syndrome (Keppler-Noreuil et al., 2019).
Effectiveness Against Leishmania : Miransertib showed effectiveness against Leishmania donovani and Leishmania amazonensis, the causative agents of visceral and cutaneous leishmaniasis. It was found to be markedly effective against intracellular amastigotes of these parasites in infected macrophages and reduced parasite load in mice models, making it a promising compound for new oral drug therapy for these diseases (Nandan et al., 2018).
Use in PIK3CA-Related Overgrowth Syndrome : Clinical experience with Miransertib in two children with PIK3CA-related overgrowth syndrome (PROS) showed that treatment led to improvements in symptoms like respiratory compromise and seizure burden. The treatment was well tolerated with no significant toxicities reported, highlighting its potential utility in pediatric patients with severe PROS (Forde et al., 2021).
Combination with Anastrozole in Cancer Treatment : A study of Miransertib in combination with anastrozole for PIK3CA or AKT1-mutant ER+ endometrial and ovarian cancer showed a manageable safety profile and preliminary efficacy. Responses were observed in patients with these mutations, even in those who had received prior endocrine therapy (Hyman et al., 2018).
Combination with Other Cancer Therapies : Miransertib was found to be combinable with various agents like anti-PD-1 antibody, trametinib, lapatinib, trastuzumab, and paclitaxel, exhibiting enhanced anti-tumor activity in various cancer models. This suggests its potential in combination studies in a clinical setting for cancer treatment (Yu et al., 2018).
Safety And Hazards
Future Directions
Miransertib HCl is currently under investigation in clinical trials for patients with PI3K/Akt-driven tumors or Proteus syndrome . It has shown promise as a therapy for non-Hodgkin lymphomas and vascular malformations . An open-label, Phase 1/2 study of Miransertib in children with PROS and PS is underway to more accurately assess the efficacy of Miransertib in the treatment of PROS disorder .
properties
IUPAC Name |
3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHSWSSVIKDJME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Miransertib HCl |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.